5-AMINO-6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
Overview
Description
5-AMINO-6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-1-phenylpyrazole with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the benzodioxole and sulfanyl groups . Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 5-AMINO-6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme complex, the compound induces cell cycle arrest and promotes apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole derivatives: Known for their anticancer properties, these compounds also target similar pathways in cancer cells.
Triazole derivatives: These compounds are used in various therapeutic applications, including antifungal and anticancer treatments.
Uniqueness
The uniqueness of 5-AMINO-6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
5-amino-6-(1,3-benzodioxol-5-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c20-23-18(25)14-9-21-24(13-4-2-1-3-5-13)17(14)22-19(23)28-10-12-6-7-15-16(8-12)27-11-26-15/h1-9H,10-11,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXAVPVRFBPVPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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